molecular formula C22H44O2 B103175 octyl tetradecanoate CAS No. 16260-26-7

octyl tetradecanoate

Cat. No.: B103175
CAS No.: 16260-26-7
M. Wt: 340.6 g/mol
InChI Key: QWPNJOHZHSJFIY-UHFFFAOYSA-N
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Description

octyl tetradecanoate, also known as octyl myristate, is an ester derived from tetradecanoic acid (myristic acid) and octanol. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties and ability to enhance the absorption of active ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

octyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of tetradecanoic acid, octyl ester involves the continuous esterification of tetradecanoic acid with octanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

octyl tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and octanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Transesterification: Alcohols and an acid or base catalyst.

Major Products Formed

Scientific Research Applications

octyl tetradecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanoic acid, octyl ester involves its ability to interact with the lipid bilayers of cell membranes. This interaction enhances the permeability of the membrane, allowing for increased absorption of active ingredients. The ester can also act as a solvent, facilitating the dissolution and delivery of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl myristate
  • Ethyl myristate
  • Butyl myristate

Comparison

octyl tetradecanoate is unique due to its specific combination of tetradecanoic acid and octanol, which provides a balance of emollient properties and absorption enhancement. Compared to isopropyl myristate and ethyl myristate, octyl myristate has a slightly higher molecular weight and different solubility characteristics, making it suitable for specific applications in cosmetics and pharmaceuticals .

Properties

IUPAC Name

octyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-15-16-18-20-22(23)24-21-19-17-10-8-6-4-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNJOHZHSJFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066029
Record name Tetradecanoic acid, octyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16260-26-7
Record name Octyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16260-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, octyl ester
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Record name Tetradecanoic acid, octyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl myristate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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